molecular formula C15H25ClN2O4 B127261 Bambuterol Monocarbamate CAS No. 81732-52-7

Bambuterol Monocarbamate

Cat. No. B127261
CAS RN: 81732-52-7
M. Wt: 332.82 g/mol
InChI Key: JVIRNXYMUZQGGQ-UHFFFAOYSA-N
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Description

Bambuterol monocarbamate (MONO) is a metabolite of bambuterol, a prodrug of the bronchodilator terbutaline, which is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Bambuterol itself is a bis-dimethyl carbamate prodrug that is selectively hydrolyzed by butyrylcholinesterase (BChE) to release the active drug, terbutaline .

Synthesis Analysis

The synthesis of bambuterol monocarbamate involves several chemical reactions, starting from 3,5-dihydroxyphenyl ethanone as the starting material. The process includes benzyl protection, acylation, bromination, reduction, asymmetric synthesis, amination, and alcoholization debenzylation reactions. The asymmetric synthesis of R-monocarbamate bambuterol (R-MONO) has been developed, and its structure has been confirmed by various analytical methods such as HPLC, 1H NMR, MS, and IR .

Molecular Structure Analysis

The molecular geometry and conformations of bambuterol have been determined using semiempirical quantum chemical programs and conformational flexibility has been investigated. The electronic and electrostatic properties of bambuterol are significant in understanding the inhibitor-enzyme interaction and activity at the molecular level . Additionally, the crystal structure of the tetraphenylborate salt of bambuterol has been characterized, providing insights into its solid-state conformation .

Chemical Reactions Analysis

Bambuterol and its monocarbamate metabolites undergo sequential hydrolysis catalyzed by human butyrylcholinesterase (BChE). The hydrolysis kinetics are enantioselective, with the (R)-enantiomer being hydrolyzed faster than the (S)-enantiomer. The hydrolysis of MONO enantiomers is a rate-limiting step in the conversion of bambuterol to its active metabolite terbutaline . Bambuterol is also metabolized to form glutathione and cysteine conjugates from its monomethylcarbamate metabolites .

Physical and Chemical Properties Analysis

Bambuterol is stable to presystemic elimination and is concentrated in lung tissue after gastrointestinal absorption. The prodrug is primarily hydrolyzed to terbutaline by butyrylcholinesterase, and lung tissue is capable of this metabolic pathway. The pharmacokinetics of bambuterol indicate that peak terbutaline plasma concentrations occur several hours after ingestion, and the therapeutic efficacy lasts for 24 hours after administration . The interactions of bambuterol with human serum cholinesterase have been studied, showing that bambuterol is a potent inhibitor of BChE, which is relevant for its pharmacological activity .

Scientific Research Applications

Hydrolysis and Enzymatic Interaction

  • Bambuterol monocarbamate, a prodrug of terbutaline, undergoes hydrolysis in human blood, with significant species variations in the rate of hydrolysis. Butyrylcholinesterase (BChE) is predominantly responsible for this process, although contributions from other esterases are also possible (Tunek et al., 1988).
  • Bambuterol is stereoselectively inhibited by human butyrylcholinesterase (BChE), with the (R)-enantiomer showing a fourfold faster hydrolysis than the (S)-enantiomer. This stereoselectivity is significant for understanding its metabolic pathway in the human body (Pistolozzi et al., 2015).

Lung Uptake and Biotransformation

  • Bambuterol shows a marked affinity for lung tissue and undergoes biotransformation in the guinea pig lung, primarily through oxidative and hydrolytic metabolism. This indicates its potential effectiveness in pulmonary applications (Ryrfeldt et al., 1988).

Chiral Analysis and Pharmacokinetics

  • Chiral analysis of bambuterol in human plasma highlights its pharmacokinetic properties, essential for understanding its distribution and efficacy in human subjects (Zhou et al., 2015).

Genetic Variations and Enzyme Interaction

  • Bambuterol demonstrates different affinities for genetic variants of human serum cholinesterase. This suggests that genetic factors may influence the drug's effectiveness and metabolism in different individuals (Tunek et al., 1991).

Clinical Applications and Comparative Studies

  • Clinical studies have compared bambuterol's efficacy with other bronchodilators, indicating its potential as a long-acting oral bronchodilator for asthma treatment (Persson et al., 1995).

Spectrophotometric Analysis

  • Development of UV spectrophotometric methods for estimating bambuterol hydrochloride in various media contributes to better understanding its stability and concentration in different environments (Saggar, 2018).

Safety And Hazards

Bambuterol is harmful if swallowed . It is contraindicated in pregnancy and in people with seriously impaired liver function . The safety data sheet suggests that it should not be released into the environment .

properties

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRNXYMUZQGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552835
Record name 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bambuterol Monocarbamate

CAS RN

81732-52-7
Record name 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
T Zhou, S Liu, T Zhao, J Zeng, M He, B Xu, S Qu… - … of Chromatography B, 2015 - Elsevier
A sensitive liquid chromatography-tandem mass spectrometry (LC–MS/MS) method has been developed for simultaneous chiral analysis of an antiasthma drug bambuterol, its key …
Number of citations: 15 www.sciencedirect.com
M Pistolozzi, H Du, H Wei, W Tan - Drug Metabolism and Disposition, 2015 - ASPET
This work describes the sequential hydrolysis of bambuterol enantiomers and their monocarbamate metabolites (MONO) catalyzed by human butyrylcholinesterase (BChE) as well as …
Number of citations: 19 dmd.aspetjournals.org
T Zhou, Q Cheng, C Zou, T Zhao, S Liu… - … of Chromatography B, 2014 - Elsevier
In this study, a rapid and sensitive hydrophilic interaction ultra-performance liquid chromatography–tandem mass spectrometry (HILIC–UPLC–MS/MS) method was developed for …
Number of citations: 16 www.sciencedirect.com
Q Xiao, H Zhou, H Wei, H Du, W Tan, Y Zhan… - … of Pharmaceutical and …, 2017 - Elsevier
… The characterization of the inhibition kinetics of human and dog plasma butyrylcholinesterase and of human acetylcholinesterase by bambuterol and bambuterol monocarbamate …
Number of citations: 8 www.sciencedirect.com
Å Ryrfeldt, E Nilsson, A Tunek, LÅ Svensson - Pharmaceutical research, 1988 - Springer
The lung uptake and biotransformation of 3 H-bambuterol, a prodrug to terbutaline, were studied using isolated perfused and ventilated guinea pig lungs. C-Sucrose was used as an …
Number of citations: 19 link.springer.com
H Zhou, Q Xiao, W Tan, Y Zhan, M Pistolozzi - Journal of Pharmaceutical …, 2017 - Elsevier
… (R)-bambuterol monocarbamate and plasma butyrylcholinesterase were used as model carbamate-cholinesterase system. The inhibition of different concentrations of the enzyme was …
Number of citations: 2 www.sciencedirect.com
C Lindberg, S Jönsson, J Paulson… - … & environmental mass …, 1990 - Wiley Online Library
(R,S)‐Bambuterol was isolated from plasma and urine by solid‐phase extraction and analysed as its trimethylsilyl derivative by gas chromatography/chemical ionization mass …
Number of citations: 25 onlinelibrary.wiley.com
Q Zhang, FQ Yang, L Ge, YJ Hu… - Journal of separation …, 2017 - Wiley Online Library
Hydrophilic interaction liquid chromatography, an alternative liquid chromatography mode, is of particular interest in separating hydrophilic and polar ionic compounds. Compared with …
H Liu, H Zhou, H Du, Q Xiao, M Pistolozzi - RSC advances, 2019 - pubs.rsc.org
… The design of the carbamate probe was based on the structure of bambuterol monocarbamate (MONO), a product of the bioconversion of the BChE inhibitor bambuterol (BMB). MONO …
Number of citations: 8 pubs.rsc.org
M Asgharnejad - 1992 - search.proquest.com
Peptides represent one of the most promising categories of new drugs. Oral delivery of peptides and peptide analogues is a challenging research objective because of the high …
Number of citations: 2 search.proquest.com

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